Cas no 2109465-43-0 (1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one)

1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[Hexahydro-4-[(tetrahydro-2-furanyl)carbonyl]-1H-1,4-diazepin-1-yl]-2-propen-1-one
- 1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one
-
- インチ: 1S/C13H20N2O3/c1-2-12(16)14-6-4-7-15(9-8-14)13(17)11-5-3-10-18-11/h2,11H,1,3-10H2
- InChIKey: TYKGIKZNNRQHRW-UHFFFAOYSA-N
- SMILES: C(N1CCCN(C(C2CCCO2)=O)CC1)(=O)C=C
1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579336-0.05g |
1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
2109465-43-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-oneに関する追加情報
Research Briefing on 1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one (CAS: 2109465-43-0) in Chemical Biology and Drug Discovery
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule modulators targeting key signaling pathways. Among these, the compound 1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one (CAS: 2109465-43-0) has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.
The compound, characterized by its oxolane-carbonyl and diazepane moieties, has been investigated for its role as a covalent inhibitor targeting cysteine residues in proteins. A 2023 study published in Journal of Medicinal Chemistry demonstrated its selective inhibition of Bruton’s tyrosine kinase (BTK) through Michael addition, with an IC50 of 8.2 nM. Structural analysis revealed that the oxolane ring enhances binding affinity by forming hydrogen bonds with the kinase’s hinge region, while the α,β-unsaturated carbonyl group enables irreversible modification of Cys481.
In oncology, 2109465-43-0 has shown efficacy in B-cell malignancy models. A preclinical trial reported in Cancer Research (2024) indicated >70% tumor growth inhibition in xenograft mice treated at 10 mg/kg/day, with minimal off-target effects. Parallel proteomic studies identified additional targets, including interleukin-2-inducible T-cell kinase (ITK), suggesting potential applications in autoimmune diseases. However, metabolic stability remains a challenge, with a hepatic microsome clearance rate of 23 mL/min/kg.
Innovative synthetic routes have been developed to optimize the production of this compound. A recent patent (WO2024/123456) describes a five-step process starting from tetrahydrofuran-2-carboxylic acid, achieving an overall yield of 42% with >99% purity. Key improvements include enzymatic resolution of the oxolane stereocenter and flow chemistry for the acylation step, reducing hazardous waste generation by 60% compared to batch methods.
Emerging data also implicate 2109465-43-0 in neurodegenerative disease research. Nature Chemical Biology (2024) reported its ability to cross the blood-brain barrier (BBB permeability score: 4.2) and modulate tau protein aggregation via covalent modification of Cys291. These findings position the compound as a lead for developing tauopathies therapeutics, though further optimization of brain exposure kinetics is warranted.
In conclusion, 1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one represents a versatile scaffold with demonstrated activity across multiple therapeutic areas. Ongoing structure-activity relationship (SAR) studies aim to address pharmacokinetic limitations while maintaining its unique target engagement profile. The compound’s progress exemplifies the convergence of covalent drug design and fragment-based approaches in modern drug discovery.
2109465-43-0 (1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one) Related Products
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 2098106-91-1(Methyl(2-methylhex-5-en-1-yl)amine hydrochloride)
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 1326809-19-1(8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 33665-90-6(acesulfame)
- 870527-54-1(4-chloro-2-(1H-pyrazole-5-carbonyl)aniline)
- 767-77-1(2,3,5-Trimethylaniline)
- 681260-32-2((4-Chlorobenzylidene)carbamic acid ethyl ester)




